CPFX1302
Description
CPFX1302 (CAS No. 1046861-20-4) is an organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Its structure features a boronic acid group attached to a substituted aromatic ring containing bromine and chlorine atoms, which contribute to its unique physicochemical and biological properties . Key characteristics include:
- Polar Surface Area (TPSA): 40.46 Ų, indicating moderate polarity.
- Log Po/w (partition coefficient): Values range from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), suggesting variable lipophilicity.
- Solubility: 0.24 mg/mL in aqueous solutions, classified as "soluble" under standard conditions.
This compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran (THF)/water solvent system at 75°C . Its structural complexity and functional groups enable applications in medicinal chemistry, particularly in developing protease inhibitors or boron-neutron capture therapy (BNCT) agents.
Properties
IUPAC Name |
Unknown |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CPFX1302; CPFX-1302; CPFX 1302; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
CPFX1302 belongs to a class of halogenated arylboronic acids. Below is a comparative analysis with two structurally and functionally related compounds: (3-Bromo-5-chlorophenyl)boronic acid (Compound A) and (6-Bromo-2,3-dichlorophenyl)boronic acid (Compound B) .
Table 1: Structural and Physicochemical Comparison
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ |
| Molecular Weight | 235.27 g/mol | 235.27 g/mol | 269.87 g/mol |
| Substituents | Br, Cl, B(OH)₂ | Br, Cl, B(OH)₂ | Br, 2Cl, B(OH)₂ |
| Log Po/w (XLOGP3) | 2.15 | 1.98 | 2.54 |
| Solubility | 0.24 mg/mL | 0.18 mg/mL | 0.09 mg/mL |
| BBB Permeability | Yes | Yes | No |
| Bioavailability Score | 0.55 | 0.48 | 0.37 |
Key Findings:
Structural Differences :
- Compound A shares the same molecular formula as this compound but differs in substituent positioning, leading to reduced lipophilicity (Log Po/w = 1.98 vs. 2.15) .
- Compound B has an additional chlorine atom, increasing molecular weight (269.87 g/mol) and log Po/w (2.54), but reducing solubility (0.09 mg/mL) and BBB permeability .
Functional Implications: Bioavailability: this compound’s balanced log Po/w and solubility grant it superior bioavailability (0.55) compared to Compound A (0.48) and B (0.37). Synthetic Accessibility: this compound’s synthetic route (palladium catalysis) is more efficient than traditional methods for Compound B, which often require harsher conditions .
Therapeutic Potential: this compound’s bromine and chlorine substituents enhance electrophilic reactivity, making it a stronger candidate for enzyme inhibition compared to Compound A. Compound B’s higher log Po/w may improve membrane binding but limits aqueous solubility, restricting its in vivo applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
